2-(2-chloro-5-methoxyphenyl)acetonitrile
Description
Properties
CAS No. |
90537-17-0 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via an Sₙ2 mechanism , where the cyanide ion (CN⁻) displaces the halide (Cl⁻ or Br⁻) from the benzyl halide. The polar aprotic solvent dimethylformamide (DMF) enhances nucleophilicity by stabilizing the transition state.
Experimental Protocol
Starting Material : 2-Chloro-5-methoxybenzyl chloride (or bromide)
Reagents : Sodium cyanide (NaCN), DMF
Procedure :
-
Dissolve 2-chloro-5-methoxybenzyl chloride (10 mmol) in anhydrous DMF (20 mL).
-
Add sodium cyanide (12 mmol) portionwise under nitrogen atmosphere.
-
Stir the mixture at room temperature for 3–6 hours.
-
Quench the reaction by pouring into ice-cold water (50 mL).
-
Extract with diethyl ether (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization (ethanol/water) to yield this compound.
Yield : ~40–50% (estimated from analogous reactions).
Characterization :
Optimization Considerations
-
Solvent Choice : DMF outperforms DMSO due to better solubility of intermediates.
-
Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of nitrile).
-
Workup : Partitioning between ether and water removes unreacted NaCN and DMF.
Comparative Analysis of Methods
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methoxyphenyl)acetonitrile largely depends on its chemical reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological targets. The chloro and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors, modulating its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
Key Findings :
- Electron Density Modulation : The chloro-methoxy combination in the target compound balances electron withdrawal (Cl) and donation (OCH₃), enabling diverse reactivity compared to dichloro or nitro analogs .
- Steric Effects : Trifluoromethyl (CF₃) groups in analogs like 5-chloro-2-(trifluoromethyl)phenylacetonitrile introduce steric bulk, reducing reaction rates in crowded environments .
Key Findings :
Table 3: Physicochemical Data
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-(2-chloro-5-methoxyphenyl)acetonitrile, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-5-methoxybenzaldehyde with a nitrile source (e.g., cyanoacetic acid) under basic conditions (e.g., K₂CO₃ or NaOH) in aprotic solvents like acetonitrile or DMF. Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of nitrile source), maintaining temperatures between 60–80°C, and using inert atmospheres to minimize oxidation byproducts .
- Key Parameters : Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should be identified?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted phenyl) and nitrile carbon (δ ~115–120 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .
- FTIR : Confirm nitrile stretch at ~2240 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
- GC-MS/HPLC : Assess purity and molecular ion peak (e.g., m/z 195 for [M+H]⁺) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis of the nitrile group. Use desiccants to avoid moisture absorption .
- Safety : Use fume hoods for synthesis and handling due to potential toxicity. Refer to SDS guidelines for PPE (gloves, lab coats) and disposal protocols .
Advanced Research Questions
Q. How should researchers address discrepancies between theoretical and experimental NMR data during structural confirmation?
- Resolution Strategies :
- Perform X-ray crystallography using programs like SHELXL for unambiguous structural determination. Refinement protocols should include TWIN commands if crystal twinning is suspected .
- Cross-validate with DFT calculations (e.g., Gaussian09) to simulate NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₉H₇ClNO requires m/z 196.0298) .
Q. What strategies are effective in minimizing byproduct formation during the synthesis of halogenated acetonitrile derivatives?
- Byproduct Mitigation :
- Controlled Reagent Addition : Use syringe pumps for slow addition of electrophilic reagents to reduce dimerization.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while additives like tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems .
- Temperature Gradients : Start reactions at lower temperatures (e.g., 0°C) to control exothermic steps, then gradually increase to 60°C .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?
- Computational Approaches :
- DFT Studies : Calculate Fukui indices to identify electrophilic sites (e.g., nitrile carbon) and predict regioselectivity in SN2 reactions .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways using software like GROMACS .
- Docking Studies : Screen for potential biological targets (e.g., enzymes with nitrile-hydrolyzing activity) using AutoDock Vina .
Data Contradiction and Analysis
Q. How to resolve conflicting data between theoretical and experimental melting points for halogenated acetonitriles?
- Approach :
- Verify purity via DSC (Differential Scanning Calorimetry) to detect impurities lowering the melting point.
- Compare with analogs (e.g., 2,6-dichlorophenylacetonitrile, m.p. 85–87°C) to assess substituent effects on crystallinity .
- Re-crystallize using mixed solvents (e.g., ethanol/water) to obtain single crystals for accurate m.p. determination .
Biological and Application-Oriented Research
Q. What methodologies are recommended for assessing the biological activity of this compound?
- Assay Design :
- Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorometric assays. IC₅₀ values <10 μM suggest therapeutic potential .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) with concentrations ranging 1–100 μM. Compare with controls (e.g., cisplatin) for baseline toxicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
